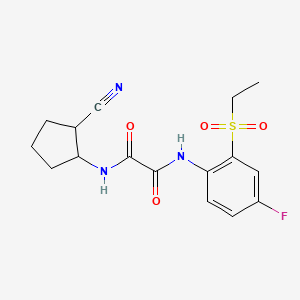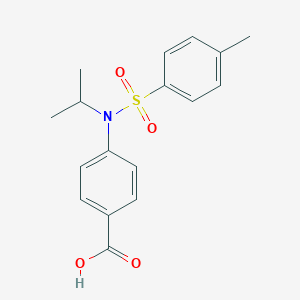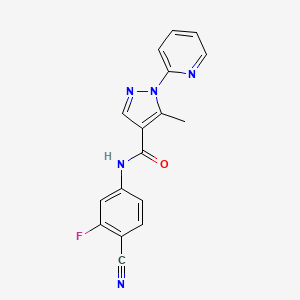
N-(2-cyanocyclopentyl)-N'-(2-ethylsulfonyl-4-fluorophenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanocyclopentyl)-N'-(2-ethylsulfonyl-4-fluorophenyl)oxamide, also known as BMS-986177, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized by Bristol-Myers Squibb, and it has shown promising results in preclinical studies as a treatment for various diseases.
Wirkmechanismus
N-(2-cyanocyclopentyl)-N'-(2-ethylsulfonyl-4-fluorophenyl)oxamide inhibits TYK2 by binding to its active site, thereby preventing the activation of downstream signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-α). This mechanism of action has been demonstrated in vitro and in vivo, and it has been shown to be effective in reducing inflammation and disease severity in preclinical models.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, which leads to a reduction in inflammation and disease severity. Additionally, this compound has been shown to improve joint pathology in preclinical models of rheumatoid arthritis, and it has been shown to reduce skin inflammation in preclinical models of psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanocyclopentyl)-N'-(2-ethylsulfonyl-4-fluorophenyl)oxamide has several advantages as a tool compound for lab experiments. It is a potent and selective inhibitor of TYK2, which makes it an ideal tool for studying the role of this enzyme in various disease models. Additionally, this compound has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also limitations to using this compound in lab experiments. One limitation is that it is a small molecule inhibitor, which means that it may have off-target effects. Additionally, the cost of this compound may be a limiting factor for some researchers.
Zukünftige Richtungen
There are several future directions for the study of N-(2-cyanocyclopentyl)-N'-(2-ethylsulfonyl-4-fluorophenyl)oxamide. One direction is to further explore its potential therapeutic applications in various disease models. Another direction is to investigate its safety and efficacy in clinical trials. Additionally, there is a need for the development of more potent and selective TYK2 inhibitors, which could lead to the development of more effective treatments for autoimmune diseases. Finally, there is a need for the development of new tools and assays for studying the role of TYK2 in various disease models.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies as a treatment for various diseases. Its mechanism of action involves the inhibition of TYK2, which leads to a reduction in the production of pro-inflammatory cytokines. This compound has several advantages as a tool compound for lab experiments, including its potency and selectivity. However, there are also limitations to using this compound in lab experiments, such as its cost and potential off-target effects. There are several future directions for the study of this compound, including further exploration of its potential therapeutic applications and the development of more potent and selective TYK2 inhibitors.
Synthesemethoden
The synthesis of N-(2-cyanocyclopentyl)-N'-(2-ethylsulfonyl-4-fluorophenyl)oxamide involves a multi-step process that begins with the reaction of 2-ethylsulfonyl-4-fluorophenylamine with 2-bromo-2-cyanocyclopentanone. This reaction leads to the formation of an intermediate, which is then treated with oxalyl chloride and dimethylformamide to yield the desired product. The final step involves the reaction of the product with ammonium hydroxide to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanocyclopentyl)-N'-(2-ethylsulfonyl-4-fluorophenyl)oxamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. This enzyme plays a crucial role in the signaling pathways of various cytokines, which are involved in the regulation of immune responses. Therefore, this compound has potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(2-cyanocyclopentyl)-N'-(2-ethylsulfonyl-4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-2-25(23,24)14-8-11(17)6-7-13(14)20-16(22)15(21)19-12-5-3-4-10(12)9-18/h6-8,10,12H,2-5H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXGGQBEXLTAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)F)NC(=O)C(=O)NC2CCCC2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450431.png)
![N-(2-{4-[(4-chlorophenyl)sulfanyl]piperidin-1-yl}-2-oxoethyl)-N-ethylprop-2-enamide](/img/structure/B7450432.png)
![4-[[3-(1,5-Dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methylamino]-2-(trifluoromethyl)benzonitrile](/img/structure/B7450435.png)

![3,4-dimethyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7450445.png)

![3-[5-[1-(2-methoxyethyl)indol-4-yl]-1,2,4-oxadiazol-3-yl]-3H-pyridin-2-one](/img/structure/B7450463.png)
![1-(2-chlorophenyl)-N-[3-fluoro-4-(tetrazol-1-yl)phenyl]-5-propan-2-ylpyrazole-4-carboxamide](/img/structure/B7450466.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethyl)-6-fluoroisoquinolin-1-one](/img/structure/B7450474.png)
![4-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B7450484.png)
![N-[(2-chloropyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7450488.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450507.png)
![N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450518.png)
![1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile](/img/structure/B7450520.png)
